molecular formula C13H16N2O B1447296 6-Methyl-1-(oxan-2-yl)indazole CAS No. 1337880-45-1

6-Methyl-1-(oxan-2-yl)indazole

Cat. No. B1447296
M. Wt: 216.28 g/mol
InChI Key: ITVFCWLSAQCBAR-UHFFFAOYSA-N
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Description

“6-Methyl-1-(oxan-2-yl)indazole” is a derivative of indazole, which is a heterocyclic aromatic organic compound . Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Novel Agonists and Antagonists

Research on indazole derivatives, including compounds similar to 6-Methyl-1-(oxan-2-yl)indazole, has led to the discovery of novel agonists and antagonists for various receptors. For instance, compounds bearing the indazole moiety have been identified as selective agonists or antagonists for alpha-2 adrenoceptors and imidazoline I1 receptors, with potential medical applications such as antihypertensive drugs due to their cardiovascular effects (Sączewski et al., 2008).

Neuroprotective Roles

Indazole derivatives have shown promise in neuroprotection, particularly in models of Parkinson's disease (PD). Studies involving 6-hydroxy-1H-indazole, a compound structurally related to 6-Methyl-1-(oxan-2-yl)indazole, demonstrated its ability to protect dopaminergic neurons in a mouse model of PD, suggesting potential applications in PD treatment (Xiao-feng et al., 2016).

Anti-inflammatory Applications

Research into indazole derivatives has also explored their anti-inflammatory properties. For example, 3-(indol-5-yl)-indazole derivatives were studied for their role in inhibiting the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex, a target in treating Gram-negative bacterial-induced inflammatory disorders. These studies identified potent compounds that suppressed inflammatory responses, offering insights into developing anti-inflammatory agents for conditions like acute lung injury (Liu et al., 2019).

Therapeutic Potential in Diverse Diseases

The versatility of indazole scaffolds has been recognized in the development of therapeutic agents for various diseases, including cancer, inflammation, and neurodegenerative disorders. Indazole derivatives exhibit a wide range of biological activities, underscoring their potential in drug development for addressing multiple health conditions (Denya et al., 2018).

Contraceptive Applications

Interestingly, indazole compounds have been evaluated for their contraceptive potential in males. Studies on 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, an analogue of indazole-carboxylic acid, demonstrated its ability to reversibly inhibit spermatogenesis in rats, showcasing the potential of indazole derivatives in developing novel male contraceptives (Grima et al., 2001).

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6-methyl-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-5-6-11-9-14-15(12(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFCWLSAQCBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-(oxan-2-yl)indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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